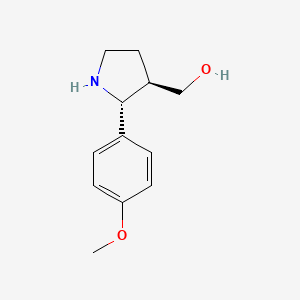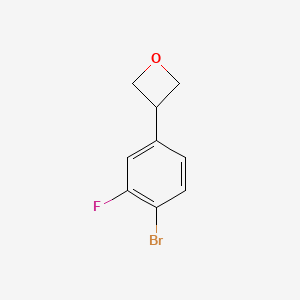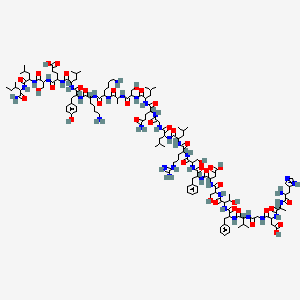
3-Ethyl-4-methylhexan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-4-methylhexan-2-one is an organic compound with the molecular formula C9H18O It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-methylhexan-2-one can be achieved through several methods. One common approach involves the alkylation of 4-methyl-2-pentanone with ethyl bromide in the presence of a strong base such as sodium hydride. The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3-ethyl-4-methylhex-2-en-1-one. This process typically requires the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to achieve efficient conversion.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-4-methylhexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield secondary alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Alkyl halides in the presence of a strong base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Secondary alcohols.
Substitution: Various substituted ketones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Ethyl-4-methylhexan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-4-methylhexan-2-one involves its interaction with various molecular targets, primarily through its carbonyl group. The compound can form hydrogen bonds and undergo nucleophilic addition reactions with biological molecules, influencing their structure and function. These interactions can modulate enzymatic activity and receptor binding, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Ethyl-4-methylhexane: A hydrocarbon with a similar carbon skeleton but lacking the carbonyl group.
4-Methyl-3-hexanone: A ketone with a similar structure but different alkyl substituents.
3-Methyl-4-ethylhexane: Another isomer with a different arrangement of alkyl groups.
Uniqueness
3-Ethyl-4-methylhexan-2-one is unique due to its specific arrangement of alkyl groups and the presence of a carbonyl group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C9H18O |
|---|---|
Peso molecular |
142.24 g/mol |
Nombre IUPAC |
3-ethyl-4-methylhexan-2-one |
InChI |
InChI=1S/C9H18O/c1-5-7(3)9(6-2)8(4)10/h7,9H,5-6H2,1-4H3 |
Clave InChI |
MWZCUHTWZVZEMC-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(CC)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N,N-diethyl-5a-hydroxy-7-methyl-5-oxo-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B12327778.png)


![calcium;(E,3S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate](/img/structure/B12327797.png)
![1,2-Pyrrolidinedicarboxylic acid, 2-[(2,4-dichlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12327805.png)

![2-[(2-amino-6-oxo-2,3,4,5-tetrahydro-1H-purin-9-yl)methoxy]ethyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate](/img/structure/B12327816.png)
![[(3R,4s,5s)-3,4-diacetoxy-5,6-difluoro-tetrahydropyran-2-yl]methyl acetate](/img/structure/B12327830.png)
